1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione
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Overview
Description
These compounds are characterized by the presence of an N-substituted carboxylic acid imide group, which has the general structure R1N(C(R2)=O)C(R3)=O, where R2 and R3 can be hydrogen, alkyl, or aryl groups, and R1 can be anything but hydrogen . The pyrrolidine-2,5-dione scaffold is versatile and widely used in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-(2-(dimethylamino)ethyl)-1,5-dihydro-2H-pyrrol-2-ones, which can be converted into 1-aryl-2-(2-dimethylamino)ethyl-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones by boiling in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione has numerous scientific research applications. In chemistry, it is used as a versatile scaffold for designing novel biologically active compounds. In biology and medicine, it has been studied for its potential as an anti-inflammatory and antimicrobial agent . Additionally, it is used in the synthesis of various alkaloids and unusual β-amino acids, which have significant pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their biological activity. This binding can lead to various pharmacological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolone derivatives. These compounds share the pyrrolidine scaffold but differ in their substituents and biological activities. For example, pyrrolidin-2-one derivatives exhibit diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties . The unique structure of this compound, particularly the presence of the dimethylaminoethyl group, contributes to its distinct pharmacological profile .
Properties
CAS No. |
89003-41-8 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)5-6-10-7(11)3-4-8(10)12/h3-6H2,1-2H3 |
InChI Key |
IOLYCSLVZDFPRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)CCC1=O |
Origin of Product |
United States |
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